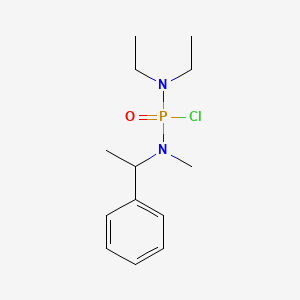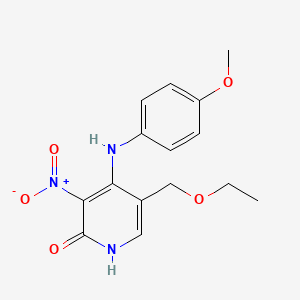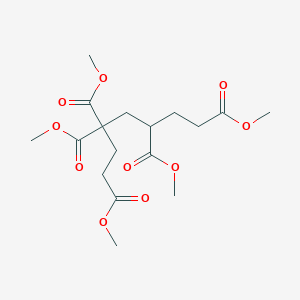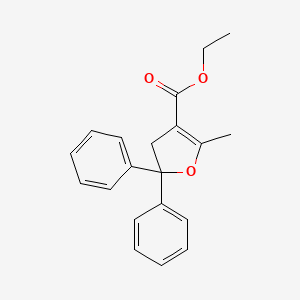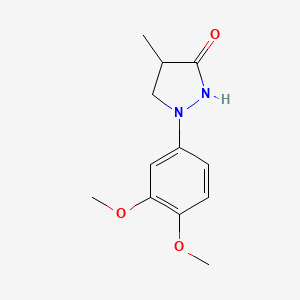
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one is a chemical compound with the molecular formula C9H16O3 It is characterized by the presence of two hydroxyl groups and four methyl groups attached to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,3,3-tetramethylcyclopentanone using suitable oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure selective oxidation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxy-2,3-pentanedione: A structurally related compound with similar hydroxyl groups but different ring structure.
2,2,5,5-Tetramethylcyclopentanone: Lacks the hydroxyl groups but shares the tetramethylcyclopentanone core.
Uniqueness
4,5-Dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one is unique due to the presence of both hydroxyl and tetramethyl groups on the cyclopentanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
185009-32-9 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
4,5-dihydroxy-2,2,3,3-tetramethylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h5-6,10-11H,1-4H3 |
Clave InChI |
DMBWNNJAIRTWHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C(=O)C1(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



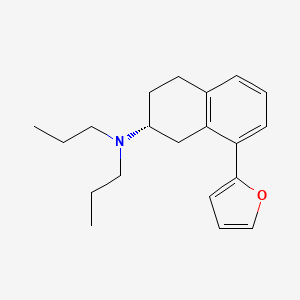
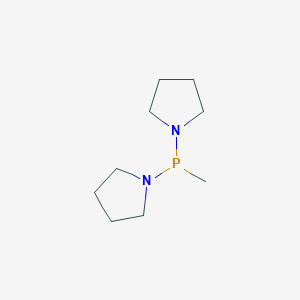

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)


